(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic small molecule featuring a triazolopyrimidine core linked to a piperazine moiety and substituted phenyl groups. The structure includes a 5-chloro-2-nitrophenyl group (electron-withdrawing substituents) and a 4-fluorophenyl-triazolopyrimidine system, which may enhance binding affinity to biological targets such as kinases or receptors. Its synthetic route likely involves multi-step heterocyclic condensation and coupling reactions, similar to methods described for structurally related pyrimidine derivatives . The nitro and chloro groups contribute to its electrophilic reactivity, while the fluorine atom may improve metabolic stability and lipophilicity, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-13-1-6-17(31(33)34)16(11-13)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNAXKNBHSMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 942012-95-5) is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFN8O3 |
| Molecular Weight | 482.9 g/mol |
| CAS Number | 942012-95-5 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and piperazine rings. Triazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The interaction of the compound with biological targets may involve:
- Indole and Triazole Moieties : These structures can influence various biochemical pathways related to inflammation and cancer cell proliferation.
- Cell Signaling Pathways : The compound may modulate pathways involved in cellular responses to stress and infection.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that triazole-containing compounds had minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against resistant strains such as MRSA .
Anticancer Potential
Triazoles have been extensively studied for their anticancer effects. The compound's structural features suggest potential activity against cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, derivatives with similar structures have demonstrated cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further research in oncology .
Anti-inflammatory Effects
The presence of the piperazine ring may enhance the anti-inflammatory properties of the compound. Piperazine derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Triazole Derivatives Against MRSA : A series of triazole-based compounds were synthesized and tested for their antimicrobial activities against MRSA, showing promising results with MIC values significantly lower than conventional antibiotics .
- Anticancer Activity Evaluation : Research on related compounds demonstrated their ability to inhibit cell growth in various cancer types, suggesting that modifications in the triazole structure can enhance anticancer efficacy .
- Anti-inflammatory Mechanisms : Studies have indicated that certain piperazine derivatives can effectively reduce inflammation in animal models by downregulating inflammatory mediators .
Scientific Research Applications
Extensive studies have explored the biological activity of this compound:
Anticancer Activity
Recent evaluations have shown that this compound exhibits promising anticancer properties. For instance, it was tested against a panel of human tumor cell lines as part of the National Cancer Institute's protocols. The results indicated significant cell growth inhibition rates, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The structural components of this compound suggest potential antibacterial and antifungal properties. Compounds with similar frameworks have been reported to exhibit activity against various pathogens, indicating that this compound may also be effective in treating infectious diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| National Cancer Institute Evaluation | Showed high levels of antimitotic activity against multiple human tumor cell lines. Mean GI50 values were notably low, indicating effective inhibition of cancer cell growth. |
| Antiviral Studies | Similar compounds have been reported to interfere with viral replication processes, suggesting that this compound may also possess antiviral capabilities. |
| Inflammation Models | In vitro studies demonstrated the ability to reduce inflammatory markers in cell cultures treated with the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl methanones. Key structural analogues include:
(4-Chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone () Differences: The nitro and chloro substituents are positioned at 3-nitro-4-chlorophenyl vs. 5-chloro-2-nitrophenyl in the target compound.
[4-(Trifluoromethyl)phenyl]-[4-(3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone () Differences: Replaces the nitro and chloro groups with a trifluoromethyl (CF₃) group and substitutes 4-fluorophenyl with 4-methylphenyl.
(2-Chloro-3-(trifluoromethyl)phenyl)-[1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5H-triazolo[4,5-c]pyridin-5-yl]methanone () Differences: Features a pyrimidine-triazolo fused ring instead of triazolopyrimidine and includes a tetrahydro-pyridine scaffold. Impact: The saturated pyridine ring may confer conformational flexibility, while the 5-fluoropyrimidinyl group could enhance selectivity for nucleotide-binding domains .
Q & A
Q. What are the standard analytical techniques for characterizing the compound’s structural and physicochemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve the piperazine, triazolopyrimidine, and substituted phenyl groups. Assign peaks by comparing with analogs (e.g., triazolopyrimidine derivatives in ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-HRMS (e.g., as in ).
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO) and analyze as in .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient.
Q. How to design a synthesis pathway for the compound, considering its triazolopyrimidine and piperazine moieties?
Methodological Answer:
- Step 1: Synthesize the triazolopyrimidine core via cyclocondensation of 4-fluorophenyl-1H-1,2,3-triazole-5-amine with chloroacetyl chloride, as described for analogous triazolopyrimidines .
- Step 2: Introduce the piperazine group via nucleophilic substitution under reflux in THF with KCO .
- Step 3: Couple the 5-chloro-2-nitrobenzoyl fragment using EDCI/HOBt in DMF .
- Key Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography.
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOESY correlations)?
Methodological Answer:
- Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., triazolopyrimidine-piperazine hybrids in ).
- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Crystallography: Prioritize X-ray diffraction for resolving stereochemical ambiguities, as demonstrated in .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility.
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, amine) on the piperazine ring while monitoring SAR (see for piperazine derivatization).
Q. How to assess the compound’s stability under varying pH conditions relevant to pharmacological applications?
Methodological Answer:
- Experimental Design:
- Prepare buffers at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal).
- Incubate compound (1 mg/mL) at 37°C, sampling at 0, 6, 12, 24, 48 h.
- Analyze degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS .
Q. What in silico methods predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Parameterize the compound’s force field via GAFF .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Mapping: Align with known triazolopyrimidine inhibitors (e.g., c-Met inhibitors) to identify critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
